4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the beta-ethoxyphenethyl and p-methoxyphenyl groups via substitution reactions.
Step 3: Final functionalization to obtain the desired compound, followed by purification.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: to enhance reaction rates.
Control of temperature and pressure: to favor desired reaction pathways.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol
- 4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol hydrochloride
Uniqueness
4-(beta-Ethoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride may exhibit unique properties compared to similar compounds due to the presence of the dihydrochloride salt form, which can influence its solubility, stability, and bioavailability.
Properties
CAS No. |
27698-84-6 |
---|---|
Molecular Formula |
C24H36Cl2N2O3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-3-29-24(19-20-7-5-4-6-8-20)26-17-15-25(16-18-26)14-13-23(27)21-9-11-22(28-2)12-10-21;;/h4-12,23-24,27H,3,13-19H2,1-2H3;2*1H |
InChI Key |
QNDSQERIZNCNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(C3=CC=C(C=C3)OC)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.